molecular formula C20H43N2O5P B3166173 (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate CAS No. 90850-31-0

(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate

Cat. No. B3166173
CAS RN: 90850-31-0
M. Wt: 422.5 g/mol
InChI Key: BPQSOCLDFWBDKN-PPQGUHKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate, also known as AHOP, is an organophosphate compound with a wide range of applications in scientific research. It is a potent inhibitor of phospholipase A2, an enzyme involved in the breakdown of phospholipids, and has been used to study the role of this enzyme in various biological processes. AHOP is also known to be a strong inhibitor of the enzyme glycogen synthase kinase-3 (GSK3), which is involved in the regulation of protein synthesis and cell cycle progression. AHOP has been used in a variety of laboratory experiments, including the study of signal transduction pathways, cell cycle regulation, and enzyme inhibition.

Scientific Research Applications

Natural Products and Biological Roles

Phosphorous-containing molecules are essential constituents of all living cells, with phosphorous forming various linkages such as P-N (phosphoramidate), P-S (phosphorothioate), and P-C (e.g., phosphonate and phosphinate) beyond the common phosphate group. These moieties play critical roles in biological processes across all forms of life. The review by Petkowski, Bains, and Seager (2019) highlights the significance of these rare organophosphorus functional groups in biological activities, suggesting their utilization and roles in metabolism might be underestimated due to technological limitations in detection and analysis (Petkowski, Bains, & Seager, 2019).

Environmental and Agricultural Applications

Phosphate solubilizing microorganisms play a crucial role in enhancing the bioavailability of phosphate from mineral sources, which is essential for plant nutrition and agricultural productivity. Goldstein (1986) discusses bacterial solubilization of mineral phosphates and its potential agronomic applications, emphasizing the need for more efficient phosphate use in agriculture (Goldstein, 1986).

Biomedical and Dental Applications

Amorphous calcium phosphate (ACP) and its derivatives, such as α-tricalcium phosphate and β-tricalcium phosphate, are extensively studied for their applications in dentistry and bone repair due to their osteoconductivity, biodegradability, and ability to promote cell adhesion and proliferation. Zhao et al. (2012) and other studies highlight ACP's potential in dental applications and bone regeneration materials (Zhao, Liu, Sun, & Yang, 2012).

Materials Science and Engineering

Phosphorus-containing polymers and materials have attracted attention for their biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for a range of applications in the biomedical field. Monge et al. (2011) review the applications of phosphorus-containing organic materials, particularly emphasizing the importance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure (Monge, Canniccioni, Graillot, & Robin, 2011).

Environmental Remediation

Hydroxyapatite and related calcium phosphate compounds have been identified as promising materials for environmental remediation, particularly in the treatment of air, water, and soil pollution. Ibrahim et al. (2020) review the use of hydroxyapatite for pollution control, highlighting its adsorption capacities and potential as a resource recovery route (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-azaniumylethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSOCLDFWBDKN-PPQGUHKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[NH3+])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[NH3+])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677065
Record name (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90850-31-0
Record name (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Reactant of Route 2
Reactant of Route 2
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Reactant of Route 3
Reactant of Route 3
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Reactant of Route 4
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Reactant of Route 5
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Reactant of Route 6
(2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.